molecular formula C24H27ClN2O B10972916 N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide

N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide

Cat. No.: B10972916
M. Wt: 394.9 g/mol
InChI Key: HWDHGGPBSNQTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide” typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with butan-2-amine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

“N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide” may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving quinoline derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core is known to intercalate with DNA, inhibit enzymes like topoisomerases, and modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

“N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide” is unique due to the presence of the butan-2-yl groups and the 4-chlorophenyl group, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H27ClN2O

Molecular Weight

394.9 g/mol

IUPAC Name

N,N-di(butan-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H27ClN2O/c1-5-16(3)27(17(4)6-2)24(28)21-15-23(18-11-13-19(25)14-12-18)26-22-10-8-7-9-20(21)22/h7-17H,5-6H2,1-4H3

InChI Key

HWDHGGPBSNQTHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.